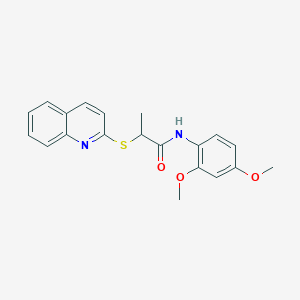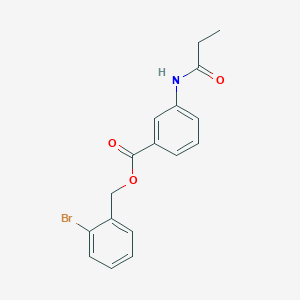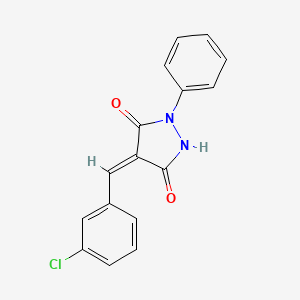![molecular formula C26H20N2O4S2 B5158815 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione], also known as DPPD, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. DPPD is a member of a class of compounds known as thiolactones, which are characterized by the presence of a thiol group and a lactone ring in their structure.
Mechanism of Action
The mechanism of action of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] involves the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can also modulate the expression of genes involved in inflammation and apoptosis, which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has been shown to exert various biochemical and physiological effects. It can reduce oxidative stress, inflammation, and DNA damage, which are implicated in the pathogenesis of various diseases. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can also inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy.
Advantages and Limitations for Lab Experiments
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] is also relatively inexpensive compared to other antioxidants. However, 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can also exhibit cytotoxicity at high concentrations, which can affect the interpretation of the results.
Future Directions
There are several future directions for the study of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]. One direction is to investigate its potential applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to develop novel derivatives of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] with improved bioavailability and efficacy. Furthermore, the mechanism of action of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] needs to be further elucidated to fully understand its potential therapeutic benefits.
Synthesis Methods
The synthesis of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can be achieved by the reaction of 1,4-phenylenediamine with 3-(phenylthio)-2,5-pyrrolidinedione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]. The yield of 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Scientific Research Applications
1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has been extensively studied for its potential applications in the field of biomedical research. It has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. 1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can scavenge free radicals and protect cells from oxidative stress, which is implicated in the pathogenesis of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
1-[4-(2,5-dioxo-3-phenylsulfanylpyrrolidin-1-yl)phenyl]-3-phenylsulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S2/c29-23-15-21(33-19-7-3-1-4-8-19)25(31)27(23)17-11-13-18(14-12-17)28-24(30)16-22(26(28)32)34-20-9-5-2-6-10-20/h1-14,21-22H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYDWUUKUDXGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=CC=CC=C4)SC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-yl)-5-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5158752.png)
![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)
![(3S*,4S*)-1-[2-(2-furyl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5158762.png)
![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)


![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)